molecular formula C19H28N2O3S B3584939 Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3584939
M. Wt: 364.5 g/mol
InChI Key: ICPWSZCAVWIEND-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a piperidine ring, a benzothiophene core, and a methyl ester functional group

Mechanism of Action

Future Directions

Piperidine derivatives, including this compound, continue to be an area of interest in drug design due to their presence in many classes of pharmaceuticals . Future research may focus on the synthesis, functionalization, and pharmacological application of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Amidation and Esterification: The final steps involve amidation to introduce the propanamido group and esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.

Scientific Research Applications

Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-4-phenylthiophene-3-carboxylate
  • 3-(1-Methylpiperidin-2-yl)Pyridine
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-

Uniqueness

Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of a benzothiophene core and a piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[3-(4-methylpiperidin-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-13-7-10-21(11-8-13)12-9-16(22)20-18-17(19(23)24-2)14-5-3-4-6-15(14)25-18/h13H,3-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWSZCAVWIEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Methyl 2-[3-(4-methylpiperidin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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